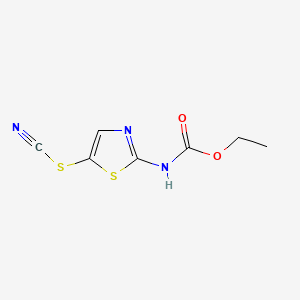
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a thiazole ring substituted with a thiocyanate group and an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-thiocyanatothiazol-2-yl)carbamate typically involves the reaction of 5-thiocyanatothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-thiocyanatothiazole+ethyl chloroformatetriethylamineethyl (5-thiocyanatothiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of ethyl (5-thiocyanatothiazol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmacological agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (5-thiocyanatothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can also interact with active sites, further modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological properties.
Thiocyanatothiazole derivatives: Compounds with similar structural features but different substituents.
Uniqueness
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is unique due to the combination of the thiocyanate and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116636-52-3 |
|---|---|
Formule moléculaire |
C7H7N3O2S2 |
Poids moléculaire |
229.272 |
Nom IUPAC |
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H7N3O2S2/c1-2-12-7(11)10-6-9-3-5(14-6)13-4-8/h3H,2H2,1H3,(H,9,10,11) |
Clé InChI |
FLRXOMZDQBOARY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC=C(S1)SC#N |
Synonymes |
2-Thiazolecarbamic acid, 5-thiocyanato-, ethyl ester (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


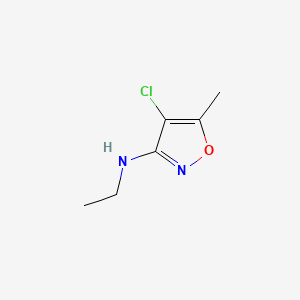

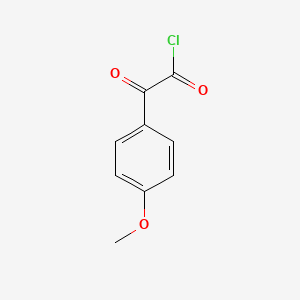

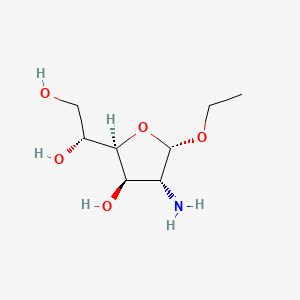
![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)
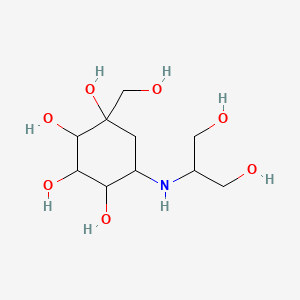
![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)

